molecular formula C20H16BrNO B4943520 9-[2-(4-Bromophenoxy)ethyl]carbazole

9-[2-(4-Bromophenoxy)ethyl]carbazole

Cat. No.: B4943520
M. Wt: 366.2 g/mol
InChI Key: LLZYXCNVSGFZGD-UHFFFAOYSA-N
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Description

9-[2-(4-Bromophenoxy)ethyl]carbazole is a compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their versatile applications in various fields, including optoelectronics, medicinal chemistry, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(4-Bromophenoxy)ethyl]carbazole typically involves the reaction of carbazole with 2-(4-bromophenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-[2-(4-Bromophenoxy)ethyl]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The bromophenoxy group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Substituted carbazole derivatives with new functional groups.

Scientific Research Applications

9-[2-(4-Bromophenoxy)ethyl]carbazole has a wide range of scientific research applications, including:

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells.

Mechanism of Action

The mechanism of action of 9-[2-(4-Bromophenoxy)ethyl]carbazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The presence of the bromophenoxy group can enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    9-Ethylcarbazole: A simpler carbazole derivative with applications in organic electronics and as a precursor for more complex compounds.

    9-Phenylcarbazole: Known for its use in the development of photoconductive materials and organic semiconductors.

    2,7-Dibromo-9H-carbazole: Utilized in the synthesis of conjugated polymers for optoelectronic applications.

Uniqueness

9-[2-(4-Bromophenoxy)ethyl]carbazole stands out due to the presence of the bromophenoxy group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate for the synthesis of more complex carbazole derivatives with tailored properties for specific applications.

Properties

IUPAC Name

9-[2-(4-bromophenoxy)ethyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO/c21-15-9-11-16(12-10-15)23-14-13-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZYXCNVSGFZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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